molecular formula C18H18N2O4S B15328793 3-(1H-indol-3-yl)-2-{[(3-methylphenyl)sulfonyl]amino}propanoic acid

3-(1H-indol-3-yl)-2-{[(3-methylphenyl)sulfonyl]amino}propanoic acid

Cat. No.: B15328793
M. Wt: 358.4 g/mol
InChI Key: IOUFTDKKOHIRFP-UHFFFAOYSA-N
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Description

(M-tolylsulfonyl)tryptophan is a synthetic derivative of tryptophan, an essential amino acid known for its unique properties and significant role in various biological processes. This compound is characterized by the presence of a tolylsulfonyl group attached to the tryptophan molecule, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (M-tolylsulfonyl)tryptophan typically involves the sulfonylation of tryptophan with a tolylsulfonyl chloride reagent. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of (M-tolylsulfonyl)tryptophan follows similar synthetic routes but on a larger scale. The process involves continuous addition of reactants and efficient mixing to maintain reaction consistency. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve high purity levels required for commercial applications .

Chemical Reactions Analysis

Types of Reactions: (M-tolylsulfonyl)tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(M-tolylsulfonyl)tryptophan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (M-tolylsulfonyl)tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The tolylsulfonyl group enhances the compound’s ability to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: (M-tolylsulfonyl)tryptophan is unique due to the presence of the tolylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its stability and interaction with molecular targets, making it a valuable tool in scientific research and industrial applications .

Properties

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-2-[(3-methylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C18H18N2O4S/c1-12-5-4-6-14(9-12)25(23,24)20-17(18(21)22)10-13-11-19-16-8-3-2-7-15(13)16/h2-9,11,17,19-20H,10H2,1H3,(H,21,22)

InChI Key

IOUFTDKKOHIRFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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